Product packaging for H-D-Cys(trt)-otbu hcl(Cat. No.:CAS No. 439089-10-8)

H-D-Cys(trt)-otbu hcl

Cat. No.: B2798932
CAS No.: 439089-10-8
M. Wt: 419.58
InChI Key: VVIZBZVUAOGUBQ-HSZRJFAPSA-N
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Description

Contextualization of H-D-Cys(Trt)-OtBu·HCl within the Landscape of Amino Acid Building Blocks

H-D-Cys(Trt)-OtBu·HCl is a D-cysteine derivative where the thiol group is protected by a trityl (Trt) group, and the carboxylic acid group is protected as a tert-butyl (OtBu) ester. nih.goviris-biotech.de The hydrochloride salt form enhances its stability and handling. iris-biotech.de The use of the D-enantiomer of cysteine is significant, as the incorporation of non-proteinogenic amino acids like D-cysteine can confer resistance to enzymatic degradation, a desirable property for therapeutic peptides.

The choice of the trityl group for thiol protection is strategic. ontosight.ai It is a bulky group that provides excellent protection against oxidation and other side reactions. ontosight.ai Crucially, the trityl group is labile under acidic conditions, meaning it can be removed with reagents like trifluoroacetic acid (TFA) without affecting other, more robust protecting groups. ontosight.aisigmaaldrich.com This property is essential for orthogonal protection strategies, where different protecting groups can be selectively removed at various stages of a synthesis. rsc.orgucl.ac.uk

Similarly, the tert-butyl ester is a widely used protecting group for the carboxylic acid functionality of amino acids. thieme-connect.com Its stability against a variety of reaction conditions, coupled with its facile removal under acidic conditions, makes it a valuable tool in peptide synthesis. thieme-connect.comorganic-chemistry.org The combination of the Trt and OtBu protecting groups in H-D-Cys(Trt)-OtBu·HCl provides a building block that is well-suited for Fmoc-based solid-phase peptide synthesis (SPPS), the most common method for creating synthetic peptides. sigmaaldrich.comresearchgate.net

Table 1: Chemical Properties of H-D-Cys(Trt)-OtBu·HCl

Property Value
IUPAC Name tert-butyl (2R)-2-amino-3-tritylsulfanylpropanoate;hydrochloride nih.gov
Molecular Formula C26H30ClNO2S nih.gov
Molecular Weight 456.0 g/mol nih.gov
Appearance White powder chemimpex.com
Purity ≥ 98% iris-biotech.deiris-biotech.de
CAS Number 439089-10-8 iris-biotech.de

Foundational Role of Protected Cysteine Residues in Advanced Peptide and Protein Chemistry

Protected cysteine residues like H-D-Cys(Trt)-OtBu·HCl are indispensable for the synthesis of complex peptides and proteins. The thiol group of cysteine is one of the most reactive functional groups in the 20 proteinogenic amino acids, readily participating in disulfide bond formation. rsc.orgaskthescientists.com While disulfide bonds are critical for the structural stability of many proteins, their uncontrolled formation during synthesis can lead to a mixture of incorrect products. ontosight.aibachem.com

The use of a protecting group like trityl on the cysteine thiol prevents this premature and random disulfide bond formation. ontosight.ai This allows chemists to control precisely when and where disulfide bridges are formed in the final peptide. For peptides with multiple disulfide bonds, different cysteine protecting groups with varying lability can be employed in an orthogonal strategy to ensure the correct connectivity. rsc.orgucl.ac.uk

Furthermore, the strategic incorporation of protected cysteine residues enables the site-specific modification of peptides and proteins, a technique known as bioconjugation. chemimpex.com After selective deprotection of the thiol group, a variety of molecules, such as fluorescent dyes, imaging agents, or drug molecules, can be attached to the cysteine residue. This has profound implications for the development of targeted drug delivery systems and diagnostic tools. chemimpex.com The availability of well-defined, protected cysteine building blocks like H-D-Cys(Trt)-OtBu·HCl is therefore a critical enabler of these advanced applications in chemical biology and medicinal chemistry. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H29NO2S B2798932 H-D-Cys(trt)-otbu hcl CAS No. 439089-10-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2S)-2-amino-3-tritylsulfanylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO2S.ClH/c1-25(2,3)29-24(28)23(27)19-30-26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18,23H,19,27H2,1-3H3;1H/t23-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOWWSICTUFREA-GNAFDRTKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations Involving H D Cys Trt Otbu·hcl

Chemical Synthesis and Purification Strategies for H-D-Cys(Trt)-OtBu·HCl Precursors

The synthesis of H-D-Cys(Trt)-OtBu·HCl involves a multi-step process starting from D-cysteine. The primary precursors are S-trityl-D-cysteine and its subsequent tert-butyl ester.

A common and effective method for the S-tritylation of cysteine involves the reaction of D-cysteine with a tritylating agent under acidic conditions. One established procedure treats D-cysteine with triphenylmethanol (B194598) (trityl carbinol) in the presence of a strong acid like trifluoroacetic acid (TFA). The acidic environment facilitates the formation of the stable trityl cation, which then readily reacts with the nucleophilic sulfhydryl group of cysteine. The reaction proceeds efficiently, yielding S-trityl-D-cysteine in high yields, often around 90%, after workup and purification.

Following the protection of the thiol group, the next step is the esterification of the carboxylic acid to form the tert-butyl ester. This is typically achieved by reacting S-trityl-D-cysteine with a source of tert-butyl cations, such as isobutylene (B52900), in the presence of a strong acid catalyst. The OtBu group provides steric hindrance that protects the carboxyl terminus from unwanted reactions during subsequent synthetic steps.

Finally, the hydrochloride salt is formed by treating the S-trityl-D-cysteine tert-butyl ester with hydrochloric acid. Purification of the final product and its intermediates is generally accomplished through standard techniques such as recrystallization or column chromatography to ensure high purity suitable for peptide synthesis.

Utilization of H-D-Cys(Trt)-OtBu·HCl in Peptide Bond Formation

The strategic placement of the Trt and OtBu protecting groups on H-D-Cys(Trt)-OtBu·HCl defines its application in both solid-phase and solution-phase peptide synthesis. The free amine (as a hydrochloride salt) is the reactive site for peptide bond formation, while the protected thiol and carboxyl groups remain inert until their designated removal.

The incorporation of cysteine residues, particularly those protected with the bulky trityl group, presents a significant challenge in SPPS: the risk of racemization. The α-proton of the cysteine residue is susceptible to base-catalyzed epimerization during the activation and coupling steps. This side reaction is exacerbated when using common uronium or phosphonium (B103445) salt-based coupling reagents (e.g., HBTU, HCTU) in the presence of tertiary amine bases like N,N-diisopropylethylamine (DIPEA). chemimpex.com

Research has shown that the choice of base and the duration of the pre-activation step are critical factors in minimizing racemization. The use of weaker bases or sterically hindered bases can reduce the rate of epimerization. For instance, substituting DIPEA with 2,4,6-collidine has been recommended to suppress this side reaction. chemimpex.com Studies on model peptides have quantified the extent of racemization under various conditions, demonstrating that even omitting pre-activation cannot fully suppress racemization when using Cys(Trt) with strong bases.

Table 1: Influence of Base on Racemization of Cys(Trt) during HCTU-mediated Coupling
Base UsedBase pKa% D-Cys Isomer Formed
DIEA11.4High
PS (Proton Sponge)12.3Significant
DBU12.0Significant
TMP (2,4,6-trimethylpyridine)7.43Reduced

Data adapted from studies on racemization rates in model peptides.

To circumvent this issue, carbodiimide-mediated activation (e.g., with DIC/Oxyma) is often preferred for coupling Cys(Trt) residues as it proceeds under more neutral conditions, significantly reducing the risk of epimerization. chemimpex.com

The synthesis of peptides with a C-terminal cysteine residue requires special consideration. When anchored to standard Wang-type resins, C-terminal cysteine is prone to base-induced side reactions, including racemization and the formation of piperidinyl-alanine adducts during the repeated Fmoc-deprotection steps with piperidine (B6355638). consensus.app To mitigate these issues, the use of sterically hindered trityl-type resins, such as 2-chlorotrityl chloride (2-CTC) resin, is strongly recommended. The bulky nature of the 2-CTC linker shields the C-terminal residue, minimizing these side reactions.

The cleavage of the completed peptide from the resin and the simultaneous removal of side-chain protecting groups is a critical final step. Both the Trt and OtBu groups are acid-labile and are typically removed during the final cleavage cocktail treatment, most commonly with a high concentration of TFA.

The cleavage of the S-trityl group generates highly reactive trityl cations (Trt+). These cations can re-attach to other nucleophilic residues in the peptide, such as tryptophan, or cause other modifications. To prevent this, "scavengers" must be included in the cleavage cocktail. Triisopropylsilane (B1312306) (TIS) is a highly effective scavenger that irreversibly quenches the trityl cation by reducing it to the inert triphenylmethane. For peptides containing multiple Cys(Trt) residues or other sensitive amino acids, a more complex scavenger mixture, such as Reagent K (TFA/water/phenol/thioanisole/EDT), may be necessary. The presence of a thiol scavenger like 1,2-ethanedithiol (B43112) (EDT) is also beneficial as it helps maintain the cysteine in its reduced state.

In contrast to SPPS, H-D-Cys(Trt)-OtBu·HCl is an ideal building block for solution-phase peptide synthesis (LPPS). In this methodology, peptide fragments are synthesized in solution and then coupled together. The compound serves as a C-terminally protected amino acid. Its free amino group can be coupled to the activated carboxyl group of an N-protected amino acid or peptide fragment. The OtBu ester prevents the carboxyl group from participating in the reaction and also prevents oligomerization. Similarly, the Trt group ensures the thiol side chain remains unreactive during the coupling step. After the desired peptide bond is formed, the N-terminal protecting group (e.g., Fmoc or Boc) of the newly formed dipeptide or peptide fragment can be selectively removed to allow for further chain elongation.

Application in Solid-Phase Peptide Synthesis (SPPS) Protocols

Orthogonal Protecting Group Strategies in Cysteine Functionalization

Orthogonal protection schemes are fundamental to modern peptide chemistry, allowing for the selective deprotection of one functional group in the presence of others. This is particularly crucial for the synthesis of peptides with multiple disulfide bonds, where specific cysteine pairs must be linked sequentially. The protecting groups in H-D-Cys(Trt)-OtBu·HCl fit neatly into the most common orthogonal strategy used in SPPS.

The Nα-Fmoc group is base-labile (removed by piperidine). The S-Trt and C-terminal OtBu groups are acid-labile (removed by TFA). This orthogonality is the foundation of Fmoc/tBu-based SPPS. bachem.com During synthesis, the Fmoc group is repeatedly removed to allow chain elongation, while the Trt and OtBu groups remain stable. They are then removed simultaneously during the final acidolytic cleavage step.

For more complex syntheses, such as forming multiple, specific disulfide bridges, a wider range of S-protecting groups with different chemical labilities is required. The trityl group is just one of several options available.

Table 2: Orthogonality of Common Cysteine Thiol Protecting Groups
Protecting GroupTypical Cleavage ConditionStability to Fmoc-SPPS Conditions
Trityl (Trt)TFA / Scavengers (e.g., TIS)Stable
Acetamidomethyl (Acm)Iodine (I₂) or Mercury(II) Acetate (B1210297)Stable
tert-Butyl (tBu)Strong acids (e.g., HF, TFMSA)Stable
4-Methoxytrityl (Mmt)Very dilute acid (e.g., 1% TFA in DCM)Stable
tert-Butylthio (StBu)Reducing agents (e.g., thiols, phosphines)Stable

For example, a peptide could be synthesized with one cysteine protected as Cys(Trt) and another as Cys(Acm). After assembly and cleavage from the resin (which removes the Trt group but leaves the Acm group intact), the first disulfide bond can be formed through oxidation of the free thiol. Subsequently, the Acm group can be removed with iodine to generate a second free thiol, allowing for the formation of a second, distinct disulfide bridge. The S-Trt group's moderate acid lability makes it a cornerstone of these sophisticated synthetic strategies.

tert-Butyl (OtBu) Ester for Carboxyl Protection

The tert-butyl ester is a widely used protecting group for carboxylic acids due to its stability under a broad range of conditions and its facile removal under acidic conditions.

The cleavage of the tert-butyl ester proceeds via an acid-catalyzed mechanism. Protonation of the ester oxygen is followed by the elimination of isobutylene and the formation of the free carboxylic acid. This reaction is typically carried out using strong acids like neat TFA or a solution of TFA in a solvent such as DCM researchgate.net. The tert-butyl cation formed as a byproduct can cause side reactions, and thus, scavengers are also important in this context nih.gov.

In the context of H-D-Cys(Trt)-OtBu·HCl, the OtBu group is generally cleaved concurrently with the S-Trt group during the final acidolytic cleavage step in peptide synthesis.

Alternative methods for the cleavage of tert-butyl esters have been explored to enhance selectivity and employ milder conditions:

Lewis Acids: Zinc bromide (ZnBr₂) in dichloromethane (B109758) has been shown to be an effective reagent for the deprotection of tert-butyl esters. However, under these conditions, N-Boc and N-trityl groups have been found to be labile, indicating a lack of complete selectivity in certain contexts nih.govresearchgate.netacs.org.

Silica (B1680970) Gel: A method for the cleavage of t-butyl esters using silica gel in refluxing toluene (B28343) has been reported. This method is selective for t-butyl esters over t-butyl ethers and trimethylsilylethyl (TMSE) esters researchgate.net.

Cleavage Conditions for tert-Butyl (OtBu) Ester
Reagent/ConditionSolventSelectivity Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM) or neatCleaves other acid-labile groups like Trt and Boc.
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Can also cleave N-Boc and N-Trt groups.
Silica GelToluene (reflux)Selective over t-butyl ethers and TMSE esters.
Strategic Orthogonality in Multi-Functionalized Constructs

The concept of orthogonality in the context of H-D-Cys(Trt)-OtBu·HCl refers to the ability to remove one protecting group under a specific set of conditions that leave the other protecting group intact. biosynth.com This differential lability is the key to its utility in the synthesis of multi-functionalized constructs, such as peptide-drug conjugates, bifunctional molecular probes, or surface-immobilized peptides. The Trityl group is highly sensitive to acid and can be cleaved under very mild acidic conditions, while the tert-butyl ester requires significantly stronger acidic conditions for its removal. bachem.com

This strategic difference allows for a two-stage functionalization of the cysteine scaffold. First, the Trt group can be selectively removed to expose the highly nucleophilic thiol group. This free thiol can then be subjected to a variety of chemoselective ligation reactions, including Michael additions, disulfide exchange, or alkylation, to introduce a specific functional moiety. researchgate.neteur.nl Following the modification of the thiol, the much more acid-stable OtBu group can be removed to liberate the carboxylic acid, which can then be activated for amide bond formation or other carboxylate-specific chemistries. This sequential approach ensures that each functional group is modified in a controlled and predictable manner, preventing the formation of undesired side products.

The following tables outline the distinct conditions required for the deprotection of the Trt and OtBu groups, as well as typical conditions for the subsequent functionalization of the exposed thiol and carboxyl groups.

Table 1: Orthogonal Deprotection Conditions for H-D-Cys(Trt)-OtBu·HCl

Protecting GroupDeprotection ReagentsTypical ConditionsStability of Other Group
S-Trityl (Trt)Trifluoroacetic acid (TFA) in Dichloromethane (DCM) with a scavenger1-2% TFA in DCM with 1-5% Triisopropylsilane (TIS)O-tert-butyl (OtBu) group remains intact
O-tert-butyl (OtBu)Concentrated Trifluoroacetic acid (TFA) with scavengers>50% TFA in DCM, often a cocktail of 95% TFA, 2.5% H₂O, 2.5% TISS-Trityl (Trt) group is also cleaved under these conditions

This table illustrates the differential acid lability of the Trt and OtBu protecting groups, which is the basis for their orthogonal nature.

Detailed Research Findings

The utility of this orthogonal approach is evident in the synthesis of complex molecular architectures. For instance, in the construction of a bifunctional probe, the thiol group of a cysteine derivative can first be selectively deprotected and conjugated to a fluorescent dye via a maleimide (B117702) linker. researchgate.net Subsequently, the carboxylic acid can be deprotected and coupled to a targeting peptide, resulting in a molecule with both imaging and biological targeting capabilities.

The selective deprotection of the Trt group is typically achieved using a low concentration of TFA in a non-polar solvent like DCM. bachem.com The inclusion of a scavenger, such as triisopropylsilane (TIS), is crucial to prevent the highly stable trityl cation from reattaching to the thiol or other nucleophilic sites. Once the thiol is functionalized, the resulting construct can be purified before proceeding to the next step.

The removal of the OtBu group requires much harsher conditions, typically a cleavage cocktail containing a high concentration of TFA. bachem.com These conditions will also cleave the Trt group if it is still present. This second deprotection step reveals the carboxylic acid, which can then be activated, for example, with coupling reagents like HATU or HOBt, for amide bond formation with an amine-containing molecule.

Table 2: Exemplary Sequential Functionalization Reactions

StepReactionTypical Reagents and ConditionsFunctional Group Targeted
1. S-Trt DeprotectionSelective removal of the thiol protecting group1-2% TFA, 1-5% TIS in DCM, room temperatureThiol (Sulfhydryl)
2. Thiol FunctionalizationMichael addition with a maleimide-functionalized moleculeMaleimide derivative in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7), room temperatureThiol (Sulfhydryl)
3. O-tBu DeprotectionRemoval of the carboxyl protecting group95% TFA, 2.5% H₂O, 2.5% TIS, room temperatureCarboxylic Acid
4. Carboxyl FunctionalizationAmide bond formation with a primary amineHATU, DIPEA in DMF, room temperatureCarboxylic Acid

This table provides a representative workflow for the sequential, orthogonal functionalization of a Cys(Trt)-OtBu scaffold.

Advanced Applications of H D Cys Trt Otbu·hcl in Biomolecular Synthesis

Facilitation of Disulfide Bridge Formation in Peptide Constructs

Disulfide bridges are covalent bonds crucial for stabilizing the biologically active conformations of many peptides and proteins. bachem.comnih.gov The use of protected cysteine derivatives like H-D-Cys(Trt)-OtBu·HCl is mandatory during peptide synthesis to prevent unwanted side reactions of the highly reactive thiol group. bachem.com The choice of protecting groups is paramount for directing the formation of these critical structural links.

Controlled Synthesis of Single Intramolecular Disulfide Bonds

The most straightforward application of H-D-Cys(Trt)-OtBu·HCl is in the synthesis of peptides containing a single intramolecular disulfide bridge. The synthetic strategy typically involves the solid-phase peptide synthesis (SPPS) of the linear peptide chain, incorporating two D-cysteine residues at the desired positions using the protected building block. nih.gov

Following the assembly of the linear peptide, a global deprotection step is performed. This is commonly achieved using a strong acid cocktail, such as 95% trifluoroacetic acid (TFA) with scavengers. nih.gov This single step efficiently removes both the S-trityl group from the cysteine side chain and the C-terminal OtBu ester, along with other acid-labile protecting groups on the peptide. The resulting linear peptide with two free thiol groups is then subjected to an oxidation reaction to form the disulfide bond. To favor the desired intramolecular cyclization over intermolecular oligomerization, the oxidation is carried out under high dilution. bachem.compeptide.com Mild oxidants like atmospheric oxygen or potassium hexacyanoferrate(III) are often employed to facilitate the formation of the cyclic peptide. bachem.com

Orchestrated Strategies for Multiple Disulfide Bridge Engineering

Synthesizing peptides with multiple, specific disulfide bridges requires a more sophisticated approach known as orthogonal protection. This strategy involves using a set of thiol-protecting groups that can be removed under different, non-interfering conditions, allowing for the sequential and controlled formation of each disulfide bond. bachem.com H-D-Cys(Trt)-OtBu·HCl, with its acid-labile Trt group, serves as one component in this engineered approach.

For a peptide requiring two distinct disulfide bonds, one pair of D-cysteine residues can be protected with the Trt group, while a second pair is protected with an orthogonal group, such as the iodine-labile acetamidomethyl (Acm) group. peptidetherapeutics.org After the linear peptide is assembled, the first disulfide bond can be formed by selectively removing the Trt groups with mild acid and oxidizing the resulting free thiols. The Acm groups remain intact during this process. Subsequently, the Acm groups are removed using iodine, which concurrently oxidizes the second pair of thiols to form the second disulfide bridge. peptidetherapeutics.org This directed strategy prevents disulfide scrambling and ensures the formation of the correct, biologically active isomer. researchgate.net

Protecting GroupAbbreviationCleavage ConditionOrthogonality to Trt
TritylTrtMild to strong acid (e.g., TFA)-
AcetamidomethylAcmIodine (I2)Yes
4-MethoxytritylMmtVery mild acid (e.g., 1-2% TFA in DCM)Yes
tert-ButyltBuStrong acid (e.g., TFA)No
St-ButylStBuReduction (e.g., thiols)Yes

This table illustrates common orthogonal protecting groups used in conjunction with the Trityl group for sequential disulfide bond formation.

On-Resin Cyclization Techniques for Disulfide Formation

The process requires the use of a resin and linkage stable to the conditions needed for selective deprotection and oxidation. For a peptide synthesized with H-D-Cys(Trt)-OtBu·HCl, the Trt groups can be selectively removed on-resin using a dilute acid solution that does not cleave the peptide from the support. researchgate.net Following deprotection, an oxidizing agent such as N-chlorosuccinimide (NCS) or iodine is introduced to form the disulfide bridge. peptidetherapeutics.org While this method can be highly efficient, its success may be influenced by the peptide sequence, as the resin matrix can sometimes impose conformational restrictions that hinder cyclization. peptide.com

Cyclization MethodAdvantagesDisadvantages
Solution-Phase Allows for high dilution to prevent oligomerization; peptide is conformationally unrestricted.Requires purification of the linear peptide before cyclization; final product requires purification.
On-Resin Simplifies purification by washing away excess reagents; can prevent intermolecular reactions.Peptide conformation can be restricted by the resin; reaction monitoring can be more complex. peptide.com

A comparison of the primary methods for disulfide bridge formation.

Synthesis of Complex Cyclic Peptides and Peptidomimetics

Design Principles for Stereochemical Control with D-Cysteine Derivatives

The introduction of a D-amino acid into a peptide sequence composed primarily of L-amino acids induces a significant local perturbation in the peptide backbone. This "stereochemical kink" often promotes the formation of specific secondary structures, such as β-turns. By strategically placing a D-cysteine residue, peptide chemists can guide the folding of the linear precursor into a conformation that is pre-organized for cyclization. This conformational bias can bring the N- and C-termini or two side chains into close proximity, thereby facilitating the ring-closing reaction. nih.gov

A critical consideration when using Cys(Trt) derivatives is the risk of racemization (epimerization) during the coupling step in SPPS. bachem.com The presence of bases can lead to the conversion of the D-Cys to L-Cys, undermining the intended stereochemical control. To preserve the stereochemical integrity of the D-center, it is crucial to use coupling methods that avoid strong bases, such as those employing carbodiimides with additives like HOBt or HOAt. bachem.com

Cyclization Efficiency in Various Synthetic Contexts

The success of cyclization is dependent on a combination of factors beyond stereochemistry. The peptide sequence itself plays a major role, as certain amino acids can promote or hinder ring formation. peptide.com Reaction conditions are also paramount; for instance, head-to-tail cyclization in solution must be performed at low concentrations to minimize the formation of undesirable dimers and larger oligomers. peptide.com Furthermore, the pH of the medium is crucial for disulfide bond formation, with alkaline conditions promoting the reaction due to the increased nucleophilicity of the thiolate anion. rsc.org

FactorInfluence on Cyclization EfficiencyRationale
D-Amino Acid Inclusion Generally increases efficiencyInduces pre-organized conformation (e.g., β-turn), lowering the entropic cost of cyclization. uq.edu.au
Peptide Sequence Highly variableSpecific sequences can promote stable secondary structures that favor cyclization. peptide.com
Concentration High concentration decreases efficiencyFavors intermolecular reactions (oligomerization) over intramolecular cyclization. peptide.com
pH (for disulfide bonds) Alkaline pH increases efficiencyDeprotonation of the thiol group (pKa ≈ 8.5) to the more nucleophilic thiolate increases the reaction rate. rsc.org
Solvent Can influence conformationThe solvent can affect the peptide's secondary structure and the solubility of reactants.

Key factors that impact the efficiency of peptide cyclization reactions.

Integration into Native Chemical Ligation (NCL) and Related Chemistries

The strategic incorporation of non-natural amino acids into proteins is a cornerstone of modern chemical biology, enabling the synthesis of molecules with enhanced stability, novel functions, and unique structural properties. H-D-Cys(Trt)-OtBu·HCl, a protected form of D-cysteine, is a critical building block in this endeavor, particularly within the framework of Native Chemical Ligation (NCL) and its extensions. NCL is a powerful technique for constructing large peptides and proteins by joining two unprotected peptide segments. nih.gov The reaction typically occurs between a peptide with a C-terminal thioester and another with an N-terminal cysteine, forming a native amide bond at the ligation site. nih.govmdpi.com The use of a D-amino acid derivative like H-D-Cys(Trt)-OtBu·HCl allows for the site-specific introduction of a D-cysteine, which can profoundly influence the resulting protein's structure and resistance to enzymatic degradation.

Preparation of Peptide α-Thioester Precursors

The synthesis of peptide α-thioesters is a prerequisite for Native Chemical Ligation. labpartnering.org These activated C-terminal species react with an N-terminal cysteine on a second peptide fragment to initiate the ligation process. nih.gov The incorporation of H-D-Cys(Trt)-OtBu·HCl into peptide sequences destined to become thioester precursors is achieved during standard Fmoc-based solid-phase peptide synthesis (SPPS). While this specific building block is used to place a D-cysteine residue at an internal or N-terminal position, the C-terminal thioester itself is typically generated using specialized methods.

One common strategy involves the use of a resin functionalized with an aryl hydrazine (B178648) linker. labpartnering.org The peptide chain, including any D-cysteine residues from H-D-Cys(Trt)-OtBu·HCl, is assembled on this resin. Upon completion of the synthesis, the C-terminal peptide hydrazide is mildly oxidized to form a reactive acyl-diazene intermediate. This intermediate then reacts with a thiol to generate the final peptide α-thioester. labpartnering.org Another approach relies on the conversion of peptide hydrazides, which can be generated through hydrazinolysis of peptides containing specific C-terminal modifications, into the required thioesters. scispace.com The use of H-D-Cys(Trt)-OtBu·HCl in these synthetic schemes is seamless, as its protecting groups (Trityl for the thiol and tert-butyl for the carboxyl) are compatible with the Fmoc-SPPS workflow and the subsequent steps of thioester generation.

Method for Thioester PreparationPrecursorKey Reagents/StepsApplication
Aryl Hydrazine Linker Method Peptide on aryl hydrazine resinMild oxidation (e.g., N-bromosuccinimide), ThiolysisFmoc-SPPS synthesis of various peptide thioesters. labpartnering.org
Peptide Hydrazide Conversion C-terminal peptide hydrazideOxidation (e.g., NaNO₂), Thiolysis with exogenous thiolN-to-C directed one-pot ligation strategies. scispace.comnih.gov
S-Cyanocysteine-based Cleavage Peptide with internal Cys residueS-cyanylation, Hydrazinolysis at Xaa-Cys bondConverts natural peptide sequences into peptide hydrazides. scispace.com

Development and Application of Cysteine Surrogates in Ligation

A significant limitation of classical NCL is its strict requirement for a cysteine residue at the ligation junction. mdpi.com To overcome this, methods have been developed that extend the scope of NCL to other amino acid ligation sites. A powerful strategy involves the use of a cysteine residue as a temporary surrogate, which is chemically modified after ligation. The most prominent of these "post-ligation" modifications is desulfurization, a process that converts a cysteine residue into an alanine (B10760859) residue. scispace.com

This ligation-desulfurization approach dramatically expands the utility of NCL by effectively enabling ligation at alanine sites, which are far more common in proteins than cysteine. The incorporation of D-cysteine using H-D-Cys(Trt)-OtBu·HCl is particularly valuable here. When a peptide containing a D-cysteine residue undergoes NCL followed by a desulfurization reaction (typically using a phosphine (B1218219) reagent and a radical initiator), the result is a peptide with a D-alanine at the ligation site. This opens the door to the total chemical synthesis of proteins containing D-alanine, a modification that can induce specific structural constraints and significantly enhance proteolytic stability.

Beyond the Cys-to-Ala strategy, other advanced cysteine surrogates have been developed, such as N-selenoethyl cysteine (SetCys), which can be converted into cysteine under specific redox conditions, allowing for controlled, sequential ligations. springernature.com Thiol-containing auxiliary groups attached to the N-terminus of other amino acids can also facilitate ligation, after which the auxiliary is cleaved to reveal the native peptide backbone. researchgate.net These innovations, combined with foundational strategies like desulfurization of residues introduced by H-D-Cys(Trt)-OtBu·HCl, provide chemists with a versatile toolkit for protein engineering.

Contribution to the Synthesis of Modified Peptides and Proteins

The utility of H-D-Cys(Trt)-OtBu·HCl extends beyond NCL, contributing significantly to the synthesis of peptides and proteins with tailored modifications for therapeutic and materials science applications. The unique properties of the D-cysteine residue—namely its non-natural stereochemistry and the reactive thiol side chain—make it a powerful tool for creating novel biomolecular constructs.

Incorporation into Peptides for Bioconjugation and Drug Delivery Research

The thiol group of cysteine is a uniquely reactive handle within a peptide sequence, making it an ideal site for specific chemical modification, a process known as bioconjugation. nih.gov After the peptide is synthesized and the trityl protecting group is removed from the D-cysteine residue, the resulting free thiol can be selectively targeted with a variety of reagents. This allows for the covalent attachment of other molecules, including:

Polymers: Polyethylene glycol (PEG) is often attached to peptide drugs to increase their solubility, prolong their circulation time, and reduce immunogenicity.

Imaging Agents: Fluorescent dyes or chelators for radioisotopes can be conjugated to peptides for use in diagnostics and molecular imaging.

Small Molecule Drugs: Potent cytotoxic agents can be linked to targeting peptides to create peptide-drug conjugates (PDCs) for cancer therapy.

The incorporation of a D-cysteine residue via H-D-Cys(Trt)-OtBu·HCl offers a distinct advantage in this context. Peptides composed of natural L-amino acids are often rapidly degraded by proteases in the body, limiting their therapeutic efficacy. The presence of a D-amino acid disrupts the peptide's recognition by these enzymes, leading to a significant increase in proteolytic stability and a longer biological half-life. nih.gov This enhanced stability is a critical attribute for peptides designed for drug delivery.

Conjugation ChemistryThiol-Reactive GroupResulting LinkageKey Features
Michael Addition Maleimide (B117702)ThioetherHighly selective for thiols at neutral pH, widely used.
Thiol-Ene Reaction AlkeneThioetherPhoto- or radical-initiated, high efficiency.
Nucleophilic Substitution Haloacetyl (e.g., iodoacetamide)ThioetherClassic method, stable bond formation.
Disulfide Exchange Pyridyl disulfideDisulfideCreates a reducible linkage, useful for intracellular drug release.

Synthesis of Peptide-based Scaffolds with Defined Architecture

The thiol side chain of cysteine can be oxidized to form a disulfide bond with another cysteine residue. This covalent linkage is a key tool for creating cyclic peptides and more complex, structurally defined scaffolds. ub.edu By incorporating two or more D-cysteine residues into a peptide sequence using H-D-Cys(Trt)-OtBu·HCl, chemists can direct the formation of specific disulfide bridges, thereby constraining the peptide's conformation.

These peptide-based scaffolds offer several advantages:

Structural Mimicry: Constrained peptides can be designed to mimic the secondary structures of proteins (e.g., alpha-helices or beta-turns), allowing them to function as inhibitors of protein-protein interactions.

Enhanced Activity: By reducing the conformational flexibility of a peptide, cyclization can lock it into its bioactive conformation, leading to higher binding affinity and potency.

Improved Stability: Like the incorporation of a single D-amino acid, creating cyclic scaffolds can also increase resistance to proteolysis.

Mechanistic Investigations and Process Optimization in the Utilization of H D Cys Trt Otbu·hcl

Elucidation of Reaction Mechanisms for Protecting Group Lability and Peptide Coupling

The successful application of H-D-Cys(Trt)-OtBu·HCl in peptide synthesis is contingent on a thorough understanding of the mechanisms governing the removal of its protecting groups and its participation in peptide bond formation.

Protecting Group Lability

Both the S-trityl (Trt) and the C-terminal tert-butyl (OtBu) ester are classified as acid-labile protecting groups, meaning they are cleaved under acidic conditions. Their removal proceeds via mechanisms involving the formation of stable carbocation intermediates.

S-Trityl (Trt) Group: The trityl group is renowned for its bulk and its high sensitivity to acid. Deprotection is typically achieved using trifluoroacetic acid (TFA). The mechanism involves the protonation of the sulfur atom, followed by the departure of the highly stable triphenylmethyl carbocation (trityl cation). Due to the stability of this cation, the cleavage can be reversible. To drive the reaction to completion and prevent the reactive trityl cation from re-attaching to the thiol or reacting with other nucleophilic residues like tryptophan, scavengers such as triisopropylsilane (B1312306) (TIS) are essential in the cleavage cocktail. peptide.compeptide.com The lability of the Trt group can be modulated; it is more acid-labile than the S-diphenylmethyl (Dpm) group but less labile than the S-methoxytrityl (Mmt) group. peptide.com

Tert-Butyl (OtBu) Ester: The tert-butyl ester protecting the C-terminus is also cleaved by acidolysis, typically with TFA during the final cleavage step from the resin. The mechanism involves protonation of the ester carbonyl oxygen, which facilitates the cleavage of the carbon-oxygen bond to release the carboxylic acid and the stable tert-butyl cation. This cation is also a potent alkylating agent and must be quenched by scavengers to prevent side reactions, such as the S-alkylation of deprotected cysteine residues. peptide.com While both Trt and OtBu groups are cleaved by TFA, their relative lability can be exploited in certain synthetic strategies, although they are generally removed concurrently during the final deprotection and cleavage step in standard Fmoc-SPPS. nih.govnih.gov

Peptide Coupling Mechanism

When H-D-Cys(Trt)-OtBu·HCl is the N-terminal residue of a growing peptide chain (or used in solution-phase synthesis), its free amino group acts as a nucleophile. The incoming N-Fmoc protected amino acid is first activated to form a highly reactive species, facilitating amide bond formation. nih.govmdpi.com The general mechanism involves:

Activation: The carboxyl group of the incoming amino acid is activated by a coupling reagent (e.g., carbodiimides like DIC or onium salts like HBTU/HATU). bachem.com This forms a reactive intermediate, such as an O-acylisourea (with carbodiimides) or an active ester (often involving additives like HOBt or Oxyma). nih.govpeptide.com

Coupling: The free primary amine of the cysteine derivative attacks the activated carbonyl carbon of the incoming amino acid.

Peptide Bond Formation: A tetrahedral intermediate is formed, which then collapses to form the new peptide bond, releasing the activated leaving group. The presence of a base, typically a non-nucleophilic tertiary amine like N,N-diisopropylethylamine (DIEA), is required to neutralize the protonated amine of the cysteine derivative (from the HCl salt) and any acid generated during the reaction. bachem.com

Influence of Solvent Systems and Reagent Stoichiometry on Reaction Kinetics and Yields

The efficiency of peptide synthesis, measured by reaction speed (kinetics) and product quantity (yield), is profoundly influenced by the choice of solvents and the relative amounts of reagents used.

Influence of Solvent Systems

The solvent in SPPS must effectively solvate the growing peptide chain and the resin, allowing reagents to access the reactive sites. peptide.com Common solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) each have distinct properties. peptide.comrsc.org

Polar Aprotic Solvents (DMF, NMP): These are the most common solvents in Fmoc-SPPS due to their excellent solvating properties for both reagents and the peptide-resin matrix. peptide.com Good solvation prevents peptide aggregation, a common issue that can hinder coupling and deprotection steps, leading to lower yields and purity. peptide.com NMP is often considered superior to DMF for difficult sequences due to its higher polarity and solvating power, though DMF is less expensive. peptide.com

Less Polar Solvents (DCM): DCM is effective at swelling standard polystyrene resins but may not be sufficient to solvate longer or more polar peptide chains, potentially leading to incomplete reactions. peptide.com It is sometimes used in mixtures with DMF to optimize solubility and reaction conditions. nih.gov

"Green" Solvents: In an effort to improve the sustainability of peptide synthesis, alternative solvents are being explored. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and N-butylpyrrolidinone (NBP) have shown promise, though their performance can be sequence-dependent and may require process optimization to match the yields obtained with traditional solvents. tandfonline.comacs.org

The choice of solvent can directly impact reaction kinetics; a solvent that promotes good swelling and prevents aggregation will lead to faster and more complete reactions. acs.org

Influence of Reagent Stoichiometry

The molar ratios of the amino acid, coupling reagents, and base are critical parameters.

Amino Acid and Coupling Reagent Excess: In SPPS, it is standard practice to use a significant molar excess (typically 3- to 10-fold) of the protected amino acid and coupling reagents relative to the reactive sites on the resin. gyrosproteintechnologies.com This drives the coupling reaction to completion, maximizing the yield at each step. An insufficient excess can lead to incomplete coupling and the formation of deletion sequences, which are difficult to purify from the final product. gyrosproteintechnologies.com

Base Stoichiometry: The amount of base used is crucial. A sufficient amount (e.g., 2 equivalents of DIEA per equivalent of incoming amino acid) is needed to deprotonate the amino group and neutralize acids. However, an excessive amount of base or the use of a very strong base can significantly increase the risk of side reactions, most notably the epimerization of the activated amino acid. nih.govresearchgate.net

The interplay between solvent and stoichiometry is key to achieving high yields. Below is a table illustrating the typical effects of these parameters.

ParameterConditionEffect on KineticsEffect on Yield & PurityRationale/Comments
Solvent SystemDMF or NMPFastHighExcellent solvation prevents aggregation and ensures reagent accessibility. peptide.com
DCMVariable/SlowerLower (for difficult sequences)Poor solvation of longer or polar peptides can lead to incomplete reactions. peptide.com
2-MeTHF/NBPGenerally SlowerVariable, often lower than DMFGreener alternatives that may require optimization (e.g., heating) to match DMF's efficiency. tandfonline.comacs.org
Reagent Stoichiometry (Amino Acid/Coupling Agent)High Excess (5-10 eq.)FastHighDrives reaction to completion according to Le Châtelier's principle. gyrosproteintechnologies.com
Low Excess (1-2 eq.)SlowLow Purity (Deletion Sequences)Risk of incomplete coupling, especially for sterically hindered residues. gyrosproteintechnologies.com
Base Stoichiometry (e.g., DIEA)Optimal (e.g., 2 eq.)OptimalHighSufficient for neutralization without excessive side reactions.
High Excess (>3 eq.)No significant increaseLower Purity (Epimerization)Increases the risk of racemization of the activated amino acid. nih.gov

Strategies for Minimizing Epimerization and Other Undesired Side Reactions

The use of cysteine in peptide synthesis, especially at the C-terminus, is fraught with potential side reactions that can compromise the purity and integrity of the final product.

Minimizing Epimerization

Epimerization, the change in configuration at a chiral center, is a major concern for all amino acids during activation, but cysteine is particularly susceptible. nih.govbachem.com This is due to the electron-withdrawing effect of the sulfur atom, which increases the acidity of the α-proton. google.com Under the basic conditions of the coupling step, this proton can be abstracted, leading to a loss of stereochemical integrity. mdpi.comnih.gov Several strategies are employed to mitigate this risk:

Choice of Coupling Reagents and Additives: Carbodiimide-based methods (e.g., DIC) combined with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) are generally preferred over onium salts (HBTU, HATU) for coupling cysteine, as they can be performed under base-free or weaker-base conditions, significantly reducing epimerization. bachem.comnih.gov Additives form active esters that are less prone to epimerization than the intermediates formed by onium salts in the presence of strong bases. peptide.com

Control of Base: Using a weaker or more sterically hindered base, such as 2,4,6-trimethylpyridine (B116444) (collidine) instead of DIEA, can reduce the rate of α-proton abstraction. nih.govresearchgate.net Minimizing the amount of base used to the stoichiometric minimum required is also a critical practice. nih.gov

Avoiding Pre-activation: For onium salt-mediated couplings, avoiding a pre-activation step (where the amino acid, coupling reagent, and base are mixed before adding to the resin) can dramatically reduce the extent of epimerization. nih.gov The reactive intermediate is consumed as it is formed, limiting its lifetime and the opportunity for epimerization.

Solvent Choice: Using less polar solvent systems, such as a DCM/DMF mixture, can sometimes lower epimerization rates compared to neat DMF. nih.gov

Minimizing Other Side Reactions

3-(1-Piperidinyl)alanine Formation: When a C-terminal cysteine is used, the repeated exposure to piperidine (B6355638) during Fmoc deprotection can catalyze a β-elimination of the protected thiol group, followed by the addition of piperidine. peptide.combachem.com Using the sterically bulky Trt protecting group helps to minimize, but not eliminate, this side reaction. peptide.comrsc.org Employing more acid-labile resins like 2-chlorotrityl chloride resin, which allows for milder cleavage conditions, is also beneficial.

Alkylation during Cleavage: As mentioned, the trityl and tert-butyl cations generated during final TFA cleavage are reactive electrophiles. They can alkylate the newly deprotected cysteine thiol. This is effectively suppressed by using a scavenger cocktail that includes TIS and/or ethanedithiol (EDT). nih.gov

Oxidation: The free thiol of cysteine is highly susceptible to oxidation, leading to the formation of disulfide-linked dimers or oligomers. This is managed by keeping the peptide under an inert atmosphere and often by adding a reducing agent like dithiothreitol (B142953) (DTT) during purification and handling. peptide.com

The following table summarizes strategies to control common side reactions involving cysteine.

Side ReactionPrimary CauseMitigation StrategyReference
EpimerizationBase-catalyzed α-proton abstraction during couplingUse DIC/Oxyma instead of onium salts; use weaker base (collidine); avoid pre-activation bachem.comnih.gov
3-(1-Piperidinyl)alanine FormationBase-catalyzed β-elimination at C-terminal Cys during Fmoc deprotectionUse bulky S-Trt group; use highly acid-labile resins (e.g., 2-chlorotrityl) peptide.combachem.com
S-AlkylationReaction with carbocations (Trt+, tBu+) during TFA cleavageAdd scavengers like TIS and/or EDT to the cleavage cocktail nih.gov
OxidationReaction of free thiol with atmospheric oxygenHandle under inert atmosphere; use reducing agents (DTT) during workup/purification peptide.com

Process Development for Scalability and Enhanced Synthetic Efficiency

Translating a peptide synthesis from a small laboratory scale (milligrams) to a large, industrial scale (kilograms) presents significant challenges in chemistry, engineering, and economics. gappeptides.com The goal of process development is to create a robust, reproducible, and cost-effective manufacturing process. youtube.com

Process Robustness and Optimization: A scalable process must be insensitive to minor variations in parameters. This involves identifying critical process parameters (CPPs) such as reagent stoichiometry, reaction times, and temperature, and defining their acceptable ranges. For example, while microwave heating can accelerate synthesis on a lab scale, translating this to large, multi-kilogram reactors requires careful consideration of heat transfer and control to avoid side reactions. researchgate.netgoogle.com The number of solvent washes and their volumes must be optimized to ensure efficient removal of excess reagents without excessive waste generation. gappeptides.com

Improving Efficiency and Reducing Waste: On a large scale, the cost of raw materials and the environmental impact of waste are major considerations. rsc.org Strategies to improve efficiency include:

Solvent Reduction: Minimizing solvent usage by employing more concentrated reaction mixtures or implementing technologies like continuous liquid-phase peptide synthesis (LPPS). bachem.com

Reagent Optimization: Reducing the excess of expensive amino acids and coupling reagents to the minimum required for complete reaction, which requires rigorous process monitoring.

Purification: Developing highly efficient and scalable purification protocols is crucial. While reverse-phase HPLC is standard, it consumes vast quantities of solvent. Technologies like multi-column continuous chromatography (MCSGP) are being implemented to increase throughput and reduce solvent consumption significantly. bachem.com

Technological Innovations: The move to larger scales often involves adopting new technologies.

Automation and Digitalization: Fully automated synthesizers with in-line process analytical technology (PAT) can ensure consistency, reduce human error, and provide real-time data for process control. gyrosproteintechnologies.combachem.com

Flow Chemistry: Continuous flow reactors for SPPS offer advantages in heat transfer, mixing, and safety, potentially leading to higher efficiency and consistency on a large scale. acs.org

Alternative Synthesis Strategies: For very large peptides, a convergent approach combining SPPS-synthesized fragments via solution-phase ligation (e.g., chemo-enzymatic peptide synthesis, CEPS) can be more efficient than a single, linear synthesis. bachem.com

The development of a scalable process is an iterative cycle of small-scale optimization, pilot-scale testing, and full-scale implementation, with a constant focus on safety, quality, and economic viability. gappeptides.comyoutube.com

Emerging Research Frontiers and Methodological Innovations Utilizing H D Cys Trt Otbu·hcl

Development of Novel Derivatization Strategies for Cysteine Residues

The high reactivity of the cysteine thiol group presents a significant challenge in peptide synthesis, making it susceptible to undesired side reactions such as oxidation and alkylation. rsc.org Effective protection of this sulfhydryl moiety is mandatory for the controlled and specific synthesis of cysteine-containing peptides. bachem.com H-D-Cys(Trt)-OtBu·HCl is instrumental in this context, providing a robustly protected form of D-cysteine for incorporation into peptide chains, primarily through Fmoc/tBu solid-phase peptide synthesis (SPPS). bachem.com

The use of orthogonal protecting groups is a cornerstone of modern derivatization strategies. rsc.orgiris-biotech.de The Trityl (Trt) group on the sulfur and the tert-butyl (OtBu) group on the carboxyl terminus of H-D-Cys(Trt)-OtBu·HCl are a prime example of such a pairing. iris-biotech.debiosynth.com The Trt group is highly acid-labile and is typically removed with trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin. peptide.com In contrast, the OtBu ester also requires strong acid for cleavage. iris-biotech.decreative-peptides.com This orthogonal approach allows for selective deprotection and modification. For instance, a peptide can be synthesized and kept anchored to a resin while other protecting groups are removed, allowing for specific modifications at other sites before the cysteine's functional groups are exposed.

This strategy is crucial for creating complex peptide architectures, such as those with multiple disulfide bonds, where regioselective bond formation is required. rsc.orgnih.gov By using different classes of thiol-protecting groups on various cysteine residues within the same peptide, chemists can selectively deprotect and oxidize one pair of cysteines at a time. The Trt group is a key component in this toolbox of protecting groups.

Protecting GroupAbbreviationCleavage ConditionsKey Features
TritylTrtAcid-labile (e.g., TFA), Iodine Oxidation peptide.comCommonly used in Fmoc SPPS; bulky, provides good solubility. peptide.com
AcetamidomethylAcmMercury(II) acetate (B1210297) or Iodine Stable to TFA, allowing for post-cleavage manipulation. bachem.com
tert-ButyltBuPhS(O)Ph/CH3SiCl3 in TFA; stable to standard TFA cleavage. nih.govHighly stable, used for orthogonal disulfide bond formation strategies. nih.gov
4-MethoxytritylMmtVery mild acid (e.g., 1% TFA in DCM) peptide.comAllows for selective on-resin deprotection while other acid-labile groups remain. peptide.com

Applications in the Study of Redox-Active Compounds

Cysteine residues are central to redox biology, primarily through the reversible formation of disulfide bonds from their thiol side chains. rsc.orgnih.gov These bonds are critical for stabilizing the tertiary and quaternary structures of many proteins and peptides. bachem.comoup.com The use of H-D-Cys(Trt)-OtBu·HCl allows researchers to incorporate a "masked" but fully functional D-cysteine residue into a synthetic peptide.

Once the peptide is synthesized and purified, the Trt protecting group can be removed under acidic conditions, unveiling the free thiol group. nih.gov This newly exposed thiol is then available to participate in redox reactions. Researchers can study the kinetics and thermodynamics of disulfide bond formation, investigate the peptide's interaction with reactive oxygen species (ROS), or analyze its role in redox-sensitive signaling pathways. The incorporation of a D-amino acid can also provide unique insights into how stereochemistry affects the redox properties and biological interactions of the peptide.

This methodology is particularly valuable for synthesizing peptides that mimic the active sites of redox-active enzymes or for creating novel redox-sensitive biomaterials. rsc.org By controlling the placement and deprotection of cysteine residues, scientists can design and build complex molecules with tailored redox functionalities.

Utility in Protein Stabilization Methodologies

A major hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in the body, which leads to a short in vivo half-life. nih.govnih.gov A powerful strategy to overcome this is the incorporation of non-natural D-amino acids. nih.gov Natural proteases are highly stereospecific and primarily recognize and cleave peptide bonds between L-amino acids; therefore, peptides composed partially or entirely of D-amino acids exhibit remarkable resistance to proteolysis. nih.govmdpi.com

H-D-Cys(Trt)-OtBu·HCl is a key reagent for this purpose, enabling the direct incorporation of D-cysteine into a peptide sequence during SPPS. The resulting D-cysteine-containing peptide retains the essential physicochemical properties of its L-counterpart, including the ability to form crucial disulfide bonds, but is significantly more stable in biological environments. mdpi.com

Furthermore, the formation of disulfide bridges is a fundamental mechanism for enhancing the conformational stability of peptides. nih.govrsc.org After the peptide is synthesized using precursors like H-D-Cys(Trt)-OtBu·HCl and the protecting groups are removed, controlled oxidation can be used to form intramolecular or intermolecular disulfide bonds. This cyclization or dimerization constrains the peptide's structure, reducing its flexibility and often leading to increased stability and binding affinity for its target. nih.gov

Advanced Spectroscopic and Chemo-Enzymatic Approaches in Cysteine Chemistry Research

The Trityl group possesses unique spectroscopic properties that can be exploited for real-time reaction monitoring. While the neutral Trityl group itself has a characteristic UV absorbance, its cationic form, the triphenylmethyl (trityl) cation, which is generated during acid-mediated deprotection, is intensely colored and exhibits strong absorption in the visible region of the electromagnetic spectrum. researchgate.netresearchgate.netwikipedia.org

This phenomenon allows for the straightforward spectroscopic monitoring of the deprotection of Cys(Trt) residues. As the acid cleaves the Trt group from the sulfur atom, the formation of the stable trityl cation can be followed by measuring the increase in absorbance at its λmax (maximum absorbance wavelength). researchgate.netresearchmap.jp This provides a convenient, non-destructive method to track the progress of the deprotection reaction, ensuring complete removal of the protecting group before proceeding to subsequent steps like oxidation or purification. This method has been used to quantify resin loading and monitor reaction kinetics. ru.nl

Spectroscopic Properties of the Trityl Cation
PropertyValue / Description
Appearance in AcidYellow to Orange-Red researchgate.netwikipedia.org
λmax (in 2% TFA/CHCl3)~410 nm and ~435 nm researchgate.netresearchgate.net
Molar Extinction Coefficient (ε)High (e.g., ~45,000 cm-1M-1) researchgate.net
ApplicationQuantitative monitoring of deprotection reactions. ru.nlglenresearch.com

Chemo-enzymatic peptide synthesis (CEPS) is a powerful hybrid technology that combines the flexibility of chemical synthesis with the specificity and mild reaction conditions of enzymatic catalysis. nih.govnih.gov This approach is particularly useful for producing large or complex peptides that are difficult to access by purely chemical or recombinant methods. ru.nl

In a typical CEPS workflow, protected peptide fragments are first synthesized chemically using building blocks like H-D-Cys(Trt)-OtBu·HCl. rsc.org These fragments are designed with specific terminal functionalities that are recognized by a particular ligase enzyme. The protecting groups on the amino acid side chains, including the Trt group on cysteine, are crucial as they prevent unwanted reactions during both the chemical synthesis and the subsequent enzymatic ligation step. nih.gov

After the chemical synthesis of the fragments, a specific protecting group is removed to reveal a reactive site for the enzyme. For example, the C-terminal OtBu ester could be selectively cleaved to allow an enzyme to ligate it to the N-terminus of another peptide fragment. The orthogonality of the protecting groups is paramount, ensuring that only the desired functional groups are exposed for the enzymatic reaction. This strategy allows for the precise, scar-free joining of peptide segments under biocompatible conditions, opening avenues for the synthesis of novel proteins and peptide conjugates. acs.org

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow SDS guidelines: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation of dust. Implement spill containment measures (e.g., absorbent pads) and dispose of waste via approved chemical disposal programs. Train personnel in emergency response (e.g., eye irrigation, skin decontamination) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.